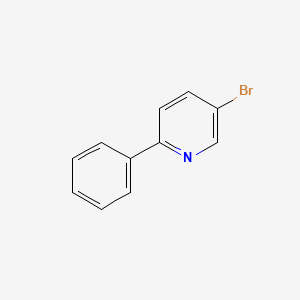
5-溴-2-苯基吡啶
概览
描述
5-Bromo-2-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which is a common structural motif in medicinal chemistry due to its utility in various chemical transformations.
Synthesis Analysis
The synthesis of 5-bromo-2-phenylpyridine and related compounds has been explored through various methods. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed using Stille coupling reactions, which yield products in 70 to 90% yields . Another approach involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding the use of volatile and toxic solvents, resulting in 6-aminonicotinic acid with high yield and selectivity . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent receptor antagonist, has been described with an overall yield of 67% .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-phenylpyridine and related compounds can be characterized using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of related bromopyridine derivatives, revealing the presence of intermolecular interactions such as hydrogen bonds and π-interactions . Similarly, the structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide was established by single-crystal X-ray diffraction, showing dimeric forms due to non-bonding interactions .
Chemical Reactions Analysis
5-Bromo-2-phenylpyridine can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines from halogen-rich intermediates . Additionally, bromine-magnesium exchange reactions have been employed to synthesize symmetrical pyridyl selenium compounds , and iodo-magnesium exchange reactions have been used to create reactive intermediates for the synthesis of functionalized pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-phenylpyridine are influenced by the presence of the bromine atom. The bromine atom increases the density and molecular weight of the compound and can affect its boiling and melting points. The reactivity of the bromine atom also allows for further functionalization of the pyridine ring, as demonstrated in the synthesis of various derivatives . The crystal structure of related compounds, such as 2-amino-5-bromopyridinium 2-carboxybenzoate, shows that the bromopyridine unit can engage in hydrogen bonding and π–π interactions, which can influence the compound's solubility and stability .
科研应用
合成和结构应用
5-溴-2-苯基吡啶及其相关化合物一直是合成化学的焦点,特别是用于制备金属络合分子杆和其他结构复杂的分子。Schwab、Fleischer和Michl(2002年)开发了高效的合成方法,用于合成5-溴代的2,2'-联吡啶和2,2'-联嘧啶,这些化合物在这方面具有很大的价值。这些化合物是通过Stille偶联和联嘧啶的溴化合成的,展示了它们在分子设计中作为构建模块的潜力(Schwab, Fleischer, & Michl, 2002)。
催化性能
研究了5-溴-2-苯基吡啶衍生物的催化性能。Wang等人(2011年)合成了CNN钳形Pd(II)和Ru(II)配合物,其中N-取代-2-氨甲基-6-苯基吡啶是由6-溴-2-吡啉甲醛衍生而来的。这些配合物表现出显著的催化活性,特别是在醛的烯丙基化和酮的转移氢化中,表明它们在催化中的实用性(Wang et al., 2011)。
卤素丰富中间体
在药物化学领域,5-溴-2-苯基吡啶和类似的卤素丰富吡啶被认为具有很大的价值。吴等人(2022年)开发了合成方法,用于制备卤素丰富的中间体,如5-溴-2-氯-4-氟-3-碘吡啶,可以用于生成各种五取代吡啶。这些化合物在药物开发中具有进一步的化学操作潜力(Wu et al., 2022)。
生物和医学研究
在生物研究中,相关化合物5-溴-2'-脱氧尿嘧啶已被用于研究细胞周转动力学。Bonhoeffer等人(2000年)开发了一个数学框架来分析BrdU标记实验,有助于量化细胞增殖和丢失速率。这项研究提供了一个定量方法来理解各种生物背景下的细胞周转(Bonhoeffer et al., 2000)。
安全和环境问题
还有一些研究专注于如何安全处理5-溴-2-硝基吡啶等化合物。Agosti等人(2017年)讨论了在大规模上处理过氧化氢氧化反应的挑战和解决方案,特别是用于合成5-溴-2-硝基吡啶,突出了化学制造过程中安全性的重要性(Agosti et al., 2017)。
Safety And Hazards
5-Bromo-2-phenylpyridine is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed in a dry and well-ventilated place .
未来方向
5-Bromo-2-phenylpyridine has potential applications in the field of organic light-emitting diodes (OLEDs) due to its ability to form tris-heteroleptic Iridium (III) when reacted with iridium (III) chloride . This suggests that the compound could play a significant role in the development of new OLED technologies .
性质
IUPAC Name |
5-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGIODVYLTUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376520 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylpyridine | |
CAS RN |
27012-25-5 | |
| Record name | 5-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


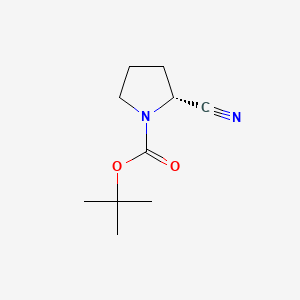
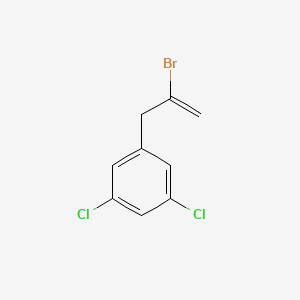

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
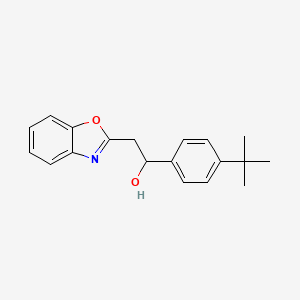

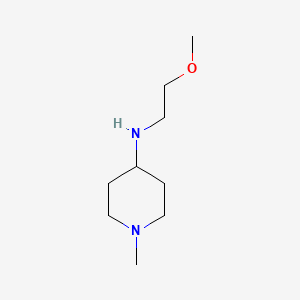

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
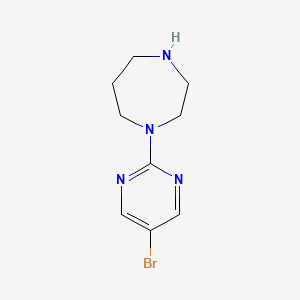
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)